1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a fascinating molecule. This compound’s structure consists of a chloropyridinyl group attached to a pyrrolidine ring, which is further connected to a pyridinyl ethanone moiety. Its unique structure lends itself to a variety of chemical reactions and applications, making it a compound of interest in several scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone generally involves multiple steps:
Starting Materials: : The synthesis begins with the procurement of 3-chloropyridin-4-ol, pyrrolidine, and 3-pyridinecarboxaldehyde.
Step 1: : Formation of the ether bond between 3-chloropyridin-4-ol and pyrrolidine under basic conditions.
Step 2: : The intermediate compound formed is then coupled with 3-pyridinecarboxaldehyde in the presence of a reducing agent to yield the final product.
Industrial Production Methods
The industrial production of this compound would likely scale up these lab-based synthetic routes. Parameters like reaction temperature, pressure, and solvent choice are optimized for mass production. Commonly, continuous flow reactors are employed to ensure consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrolidine ring or the pyridinyl ethanone moiety.
Reduction: : Selective reduction can convert the ketone group into an alcohol.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide or potassium permanganate.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or alkoxides, often in the presence of a base.
Major Products
The primary products depend on the specific reactions:
Oxidation: : Produces oxidized derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Produces a variety of substituted derivatives based on the nucleophiles used.
Scientific Research Applications
Chemistry: : The compound's reactivity makes it a useful intermediate in the synthesis of more complex molecules.
Biology and Medicine: : Its structure suggests potential as a pharmacophore in drug discovery, particularly in the development of compounds targeting neurological receptors or enzymes.
Industry: : It may serve as a building block in the manufacture of advanced materials or specialty chemicals.
Mechanism of Action
The compound’s biological activity stems from its ability to interact with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and the pyridinyl groups are often involved in forming hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Compared to similar compounds like 1-(3-((3-Chloropyridin-4-yl)amino)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, the presence of an oxy-linker instead of an amino-linker may alter its chemical reactivity and biological activity. This unique structural feature makes 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone a more flexible intermediate in chemical syntheses and potentially a more selective agent in biological applications.
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Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-10-19-6-3-15(14)22-13-4-7-20(11-13)16(21)8-12-2-1-5-18-9-12/h1-3,5-6,9-10,13H,4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWUZJMGKOKNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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